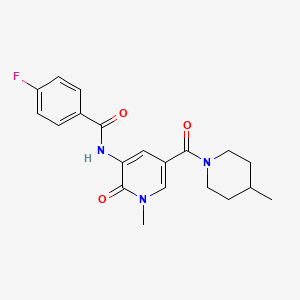

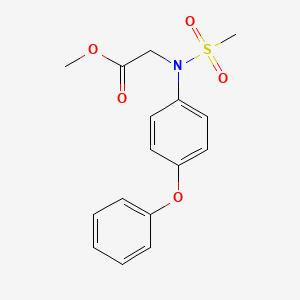

![molecular formula C12H25N3O2 B2873893 [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1353960-79-8](/img/structure/B2873893.png)

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

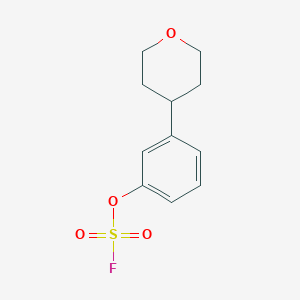

“[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N4O2 . It is a tert-butyl ester derivative of piperazine-1-carboxylic acid, which contains an aminoethyl group . It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by its electron poor and sterically hindered amine in combination with a hindered carboxylic acid containing a tert-butyl ester that is sensitive to forcing conditions . A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed .Applications De Recherche Scientifique

Synthetic and Crystallographic Studies

One study involves the synthesis and crystallographic analysis of a compound prepared from 3-amino-9-ethylcarbazole, highlighting the structural characteristics and crystal packing interactions, which could inform the development of new materials or drugs (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Application

Another aspect of research involves the chemical synthesis of biologically active compounds, such as sedridines and ethylnorlobelols, demonstrating the utility of related ester compounds as chiral building blocks in stereoselective syntheses (Passarella et al., 2005).

Molecular Structure Analysis

The molecular structure of cyclic amino acid esters derived from similar compounds has been studied, indicating potential applications in the design of cyclic peptides or as intermediates in organic synthesis (Moriguchi et al., 2014).

Biological Evaluation

Investigations into the photolysis of N-substituted O-alkylurethanes shed light on reaction mechanisms that could be relevant for understanding the stability and degradation of carbamate pesticides or related pharmaceuticals (Schultze, 1973).

Anticancer Potential

Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explores their synthesis and evaluation as promising anticancer agents, indicating the potential medicinal applications of these compounds (Rehman et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, compounds of similar structure, such as 1-BOC-4-(2-aminoethyl)piperazine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Orientations Futures

The future directions for the study and application of this compound could potentially involve further exploration of its synthesis methods, particularly for the production of pharmaceuticals and other organic compounds . Additionally, more detailed investigation into its physical and chemical properties, as well as its safety and hazards, would be beneficial for its safe and effective use .

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBJMURMLAJARB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

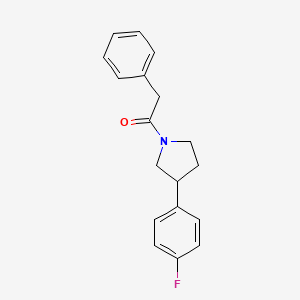

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)

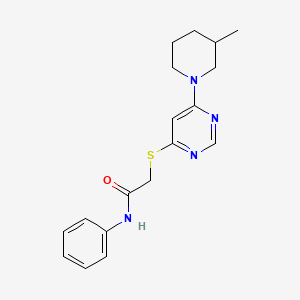

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)